molecular formula C13H19NO4 B1146591 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 148257-12-9

3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B1146591
M. Wt: 253.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar bicyclic compounds involves complex processes that can result in various stereoisomers. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a related compound, showcases the ability to control the outcome of the synthesis through reaction conditions, leading to either pure cis or trans acid. Optical resolution and ab initio calculations provide insights into the selectivity of these reactions (Bakonyi et al., 2013).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is characterized by the presence of a bicyclo[2.2.1]hept-5-ene ring system. This system can exhibit a variety of stereoisomers, which are determined by the specific spatial arrangement of atoms within the molecule. Crystal structure determination and spectroscopic analysis are crucial in understanding these structural variations and their implications on the compound's properties and reactivity (Ranganathan et al., 1998).

Chemical Reactions and Properties

Bicyclic compounds like 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergo various chemical reactions, owing to their unique structural features. These reactions include cycloadditions, rearrangements, and functional group transformations, which can significantly alter the compound's chemical and physical properties. The specific reactivity patterns are influenced by the compound's molecular structure, particularly the strain and stereochemistry of the bicyclic framework (Kas’yan et al., 2002).

Physical Properties Analysis

The physical properties of 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and related compounds, such as solubility, melting point, and boiling point, are directly influenced by their molecular structure. The bicyclic framework and the presence of functional groups like tert-butoxycarbonyl and carboxylic acid contribute to the compound's overall physical characteristics. Studies on these properties are essential for determining the compound's suitability for various applications, including material science and synthetic chemistry.

Chemical Properties Analysis

The chemical properties of bicyclic compounds, including their reactivity, stability, and interaction with other molecules, are pivotal areas of research. These properties are governed by the compound's molecular structure, the electronic effects of substituents, and the conformational flexibility of the bicyclic system. Understanding these chemical properties is crucial for designing and synthesizing new compounds with desired functionalities and for predicting their behavior in chemical reactions and applications.

Scientific Research Applications

  • Stereoisomer Synthesis :

    • Bakonyi et al. (2013) developed a method to synthesize all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This work is significant for the synthesis of these unnatural amino acids and for obtaining pure cis or trans acid through a simple adjustment of reaction conditions (Bakonyi et al., 2013).
  • Alicyclic Polymers for Photoresist Applications :

    • Okoroanyanwu et al. (1998) investigated alicyclic polymers, including derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, for use as 193 nm photoresist materials. These polymers were synthesized and characterized, highlighting their potential in material science applications (Okoroanyanwu et al., 1998).
  • Chemical Reactions and Conformational Analysis :

    • The work of Kas’yan et al. (2006) focused on the reaction products of endic anhydride with cyclic amines. This study provided insights into the conformational analysis and hydrogen bond character using quantum-chemical calculations (Kas’yan et al., 2006).
  • Synthesis of Enantiopure Quaternary Prolines :

    • Carreras et al. (2010) used ring-opening metathesis for the synthesis of a novel azabicyclic amino acid, illustrating a method to access a new family of enantiopure proline analogues (Carreras et al., 2010).
  • N-tert-Butoxycarbonylation of Amines :

    • Heydari et al. (2007) described a method for N-tert-butoxycarbonylation of amines using an efficient and environmentally friendly catalyst. This research is relevant for the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis (Heydari et al., 2007).
  • Continuous Photo Flow Synthesis :

    • Yamashita et al. (2019) investigated the continuous photo flow synthesis of a compound related to tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate. This study is crucial for understanding the scale-up synthesis of biologically active compounds (Yamashita et al., 2019).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMJBHUNSHDFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132683
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

1022961-49-4
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022961-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-Oxo-3-aza-tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylic acid tert-butyl ester (60.94 g, 0.2590 mol;) and Tetrahydrofuran (800 mL, 10 mol;) in 2 L Ehrlenmeyer flask. Addition of 1.00 M of Lithium hydroxide in Water (780 mL) gave a slight exotherm and the flask was cooled during addition of LiOH solution with an ice water bath. The mixture was then warmed to rt following addition and stirred at room temperature overnight. Cooled 0° C. in ice/water bath. Added conc HCl to pH 2. A milky white liquid ensued. The THF was mostly removed by rotovap to give a precipitated solid in the water. This aqueous/solid mixture was diluted with 700 mL of CH2Cl2 and stirred for two hours during which the solid completely dissolved in the organic layer. The aqueous was further extracted with 400 mL of CH2Cl2 and the combined organics were dried (MgSO4), filtered and concentrated to give 3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as an off-white solid, put on high vac at 40° C. to remove excess dichloromethane present in the solid sample. (60.40 g, 92%). 1H-NMR(CDCL3, 400 MHz): δ 12.0 (broad absorption, 1H) 6.97 (d, J=10.6 Hz, 1H), 6.20 (s, 1H); 3.96 (t, J=9.6 Hz, 1H), 2.99 (s, 1H), 2.74 (s, 1H), 2.60 (d, J=8.4 Hz, 1H), 2.09 (d, J=9.3 Hz, 1H), 1.66 (d, J=9.4 Hz, 1H), 1.47 (s, 9H).
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